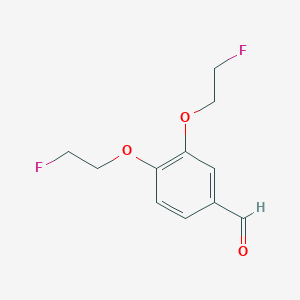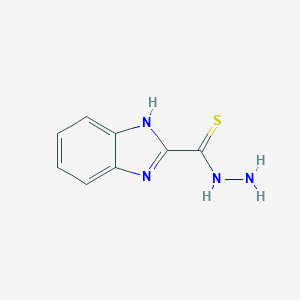
Tridihomo-gamma-linolenoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridihomo-gamma-linolenoylglycerol (TDHGL) is a naturally occurring lipid molecule that has gained significant attention in recent years due to its potential therapeutic applications. TDHGL is a glycerolipid that is composed of a glycerol backbone and a fatty acid chain. The fatty acid chain in TDHGL is composed of 20 carbons and contains three unsaturated double bonds. TDHGL is a rare lipid molecule that is found in small quantities in various plant and animal tissues.
Mécanisme D'action
The mechanism of action of Tridihomo-gamma-linolenoylglycerol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of inflammation and lipid metabolism. This compound has also been shown to activate the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, this compound has been shown to reduce oxidative stress and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tridihomo-gamma-linolenoylglycerol has several advantages for lab experiments. This compound is a naturally occurring molecule that can be synthesized using both chemical and enzymatic methods. This compound is also relatively stable and can be stored for long periods of time. However, this compound is a rare molecule that is found in small quantities in various plant and animal tissues. This can make it difficult to obtain large quantities of this compound for lab experiments.
Orientations Futures
There are several future directions for research on Tridihomo-gamma-linolenoylglycerol. One area of research is the development of this compound-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of this compound-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research is needed to further understand the mechanism of action of this compound and to identify other signaling pathways that are modulated by this compound.
Méthodes De Synthèse
Tridihomo-gamma-linolenoylglycerol can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of glycerol with tridihomo-gamma-linolenic acid (TDGLA) in the presence of a catalyst. Enzymatic synthesis of this compound involves the use of enzymes that catalyze the reaction between glycerol and TDGLA.
Applications De Recherche Scientifique
Tridihomo-gamma-linolenoylglycerol has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties and can reduce the production of inflammatory cytokines. This compound has also been shown to have neuroprotective properties and can protect against neuronal damage. Additionally, this compound has been shown to have anti-tumor properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2,3-bis[[(8E,11E,14E)-icosa-8,11,14-trienoyl]oxy]propyl (8E,11E,14E)-icosa-8,11,14-trienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34-39,60H,4-15,22-24,31-33,40-59H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEABGYOVGWCSQ-XQKNJCGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(COC(=O)CCCCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OCC(OC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC)COC(=O)CCCCCC/C=C/C/C=C/C/C=C/CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H104O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129691-30-1 |
Source


|
| Record name | Tridihomo-gamma-linolenoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129691301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one](/img/structure/B163758.png)
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)
![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)
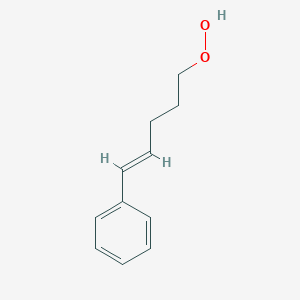
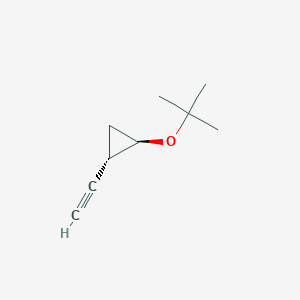
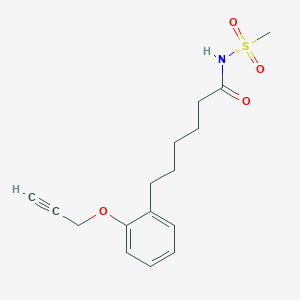

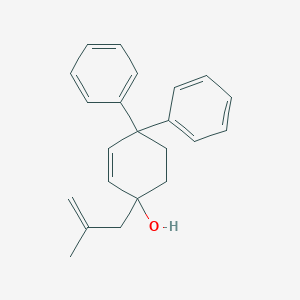
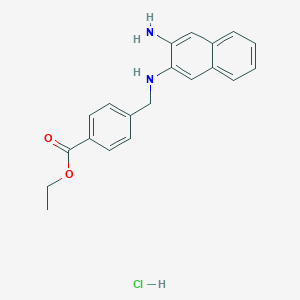
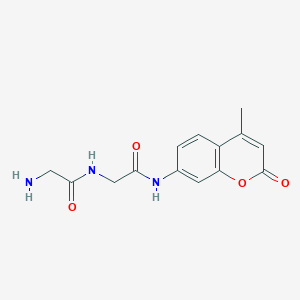
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)

